molecular formula C21H21NO3S2 B3005189 N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1797078-60-4

N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B3005189
CAS No.: 1797078-60-4
M. Wt: 399.52
InChI Key: JNAVGMVYHTVMAK-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21NO3S2 and its molecular weight is 399.52. The purity is usually 95%.
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Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a sulfonamide group and multiple aromatic rings. Its chemical formula is C25H30N2O4SC_{25}H_{30}N_{2}O_{4}S, and it is characterized by significant lipophilicity due to the presence of multiple methyl groups and aromatic systems.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Research has suggested that it may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate a moderate level of antibacterial activity, suggesting potential for further development in treating bacterial infections.

Anticancer Mechanisms

In vitro studies have explored the anticancer properties of this compound. The mechanism appears to involve:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is evidenced by increased caspase activity.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines.

Case Study: Breast Cancer Cells

A notable study focused on the effects of the compound on MCF-7 breast cancer cells. The findings revealed:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM.
  • Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibition against:

  • Carbonic Anhydrase : This inhibition could have implications for conditions such as glaucoma and epilepsy.
EnzymeInhibition Percentage at 50 µM
Carbonic Anhydrase70%
Dipeptidyl Peptidase IV45%

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile. Studies suggest low acute toxicity; however, long-term exposure effects remain to be fully elucidated.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-14-11-16(3)20(12-15(14)2)27(24,25)22-13-18-9-10-19(26-18)21(23)17-7-5-4-6-8-17/h4-12,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAVGMVYHTVMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.